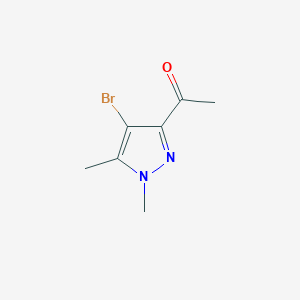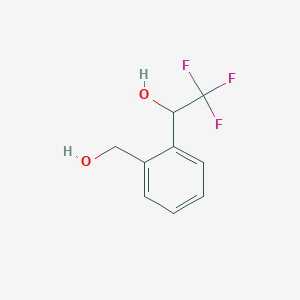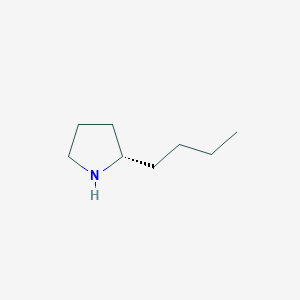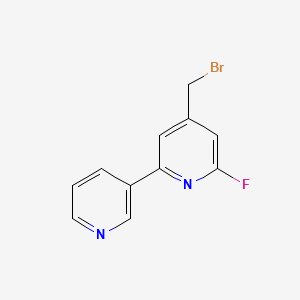
4-(Bromomethyl)-6-fluoro-2,3'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-6-fluoro-2,3’-bipyridine is a heterocyclic organic compound that features a bromomethyl group and a fluorine atom attached to a bipyridine scaffold
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-6-fluoro-2,3’-bipyridine typically involves the bromination of a suitable precursor. One common method involves the bromination of 6-fluoro-2,3’-bipyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a radical mechanism, resulting in the selective bromination at the methyl position.
Industrial Production Methods
Industrial production of 4-(Bromomethyl)-6-fluoro-2,3’-bipyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-(Bromomethyl)-6-fluoro-2,3’-bipyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new C-N, C-S, or C-O bonds.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions, where the bromine atom is replaced by an aryl or vinyl group.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids, and reduction to form the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or DMSO.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, or alkenes in the presence of bases like potassium carbonate or cesium carbonate.
Oxidation and Reduction: Oxidizing agents like PCC or KMnO4, and reducing agents like LiAlH4 or NaBH4.
Major Products
Nucleophilic Substitution: Formation of substituted bipyridines with various functional groups.
Cross-Coupling Reactions: Formation of biaryl or styrene derivatives.
Oxidation and Reduction: Formation of aldehydes, carboxylic acids, or methyl derivatives.
Aplicaciones Científicas De Investigación
4-(Bromomethyl)-6-fluoro-2,3’-bipyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including anti-cancer and anti-viral compounds.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting materials for electronic devices.
Organic Synthesis: It acts as an intermediate in the synthesis of complex organic molecules and natural products.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands.
Mecanismo De Acción
The mechanism of action of 4-(Bromomethyl)-6-fluoro-2,3’-bipyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, while the fluorine atom can enhance binding affinity through hydrogen bonding or hydrophobic interactions .
Comparación Con Compuestos Similares
Similar Compounds
4-(Bromomethyl)-2,3’-bipyridine: Lacks the fluorine atom, which may affect its reactivity and binding properties.
6-Fluoro-2,3’-bipyridine: Lacks the bromomethyl group, limiting its use in nucleophilic substitution reactions.
4-(Chloromethyl)-6-fluoro-2,3’-bipyridine: Similar structure but with a chlorine atom instead of bromine, which may alter its reactivity and selectivity.
Uniqueness
4-(Bromomethyl)-6-fluoro-2,3’-bipyridine is unique due to the presence of both bromomethyl and fluorine substituents, which provide a balance of reactivity and stability. The bromomethyl group allows for versatile functionalization through nucleophilic substitution, while the fluorine atom enhances binding affinity and metabolic stability in biological applications .
Propiedades
Fórmula molecular |
C11H8BrFN2 |
|---|---|
Peso molecular |
267.10 g/mol |
Nombre IUPAC |
4-(bromomethyl)-2-fluoro-6-pyridin-3-ylpyridine |
InChI |
InChI=1S/C11H8BrFN2/c12-6-8-4-10(15-11(13)5-8)9-2-1-3-14-7-9/h1-5,7H,6H2 |
Clave InChI |
ZAMCYQFMQHMGFR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=NC(=CC(=C2)CBr)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


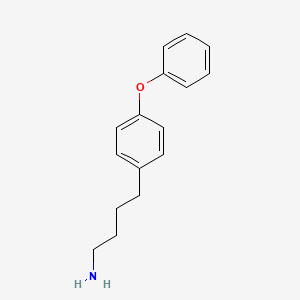
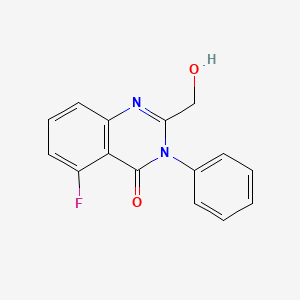
![2-Methyl-2,6-diazaspiro[3.3]heptan-1-one](/img/structure/B13133840.png)
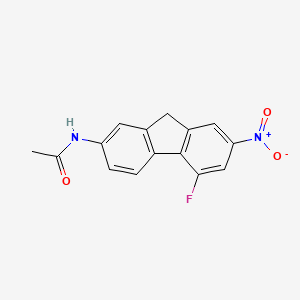
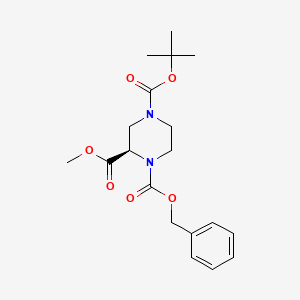
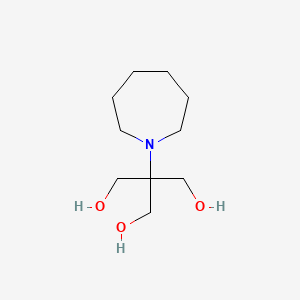
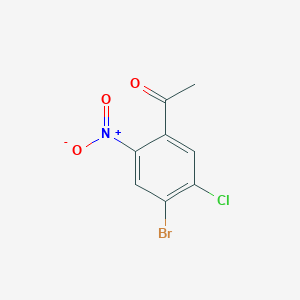


![1-Amino-4-[(1,3-benzothiazol-2-yl)amino]anthracene-9,10-dione](/img/structure/B13133889.png)
